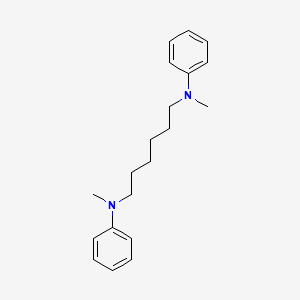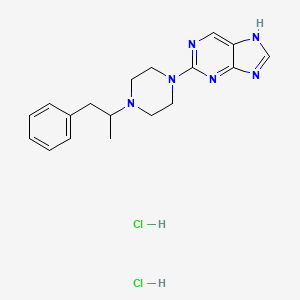
2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenethyl halide.
Purine Ring Formation: The purine ring can be synthesized through a multi-step process involving the condensation of formamide derivatives with amines or other nitrogen-containing compounds.
Final Coupling and Salt Formation: The final step involves coupling the piperazine derivative with the purine ring, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the purine ring or the piperazine ring, potentially leading to the formation of dihydropurine or reduced piperazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the phenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenethyl group could yield phenylacetaldehyde or phenylacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride would likely involve interaction with specific molecular targets such as enzymes or receptors. The purine ring is known to interact with various biological targets, including nucleic acids and proteins, which could lead to modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
2-(4-(alpha-Methyl)phenethyl-1-piperazinyl)-9H-purine dihydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the phenethyl group, which may confer distinct biological activities compared to other purine derivatives.
Propriétés
Numéro CAS |
37424-74-1 |
|---|---|
Formule moléculaire |
C18H24Cl2N6 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
2-[4-(1-phenylpropan-2-yl)piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C18H22N6.2ClH/c1-14(11-15-5-3-2-4-6-15)23-7-9-24(10-8-23)18-19-12-16-17(22-18)21-13-20-16;;/h2-6,12-14H,7-11H2,1H3,(H,19,20,21,22);2*1H |
Clé InChI |
IRUZHVXDZYIHCI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)N2CCN(CC2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





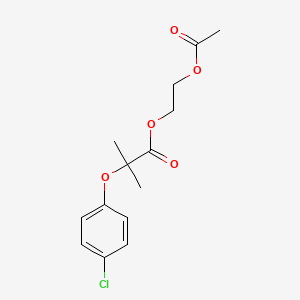
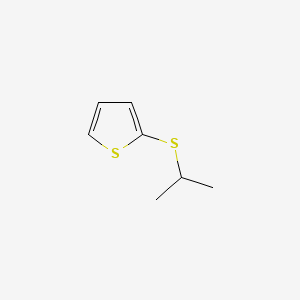
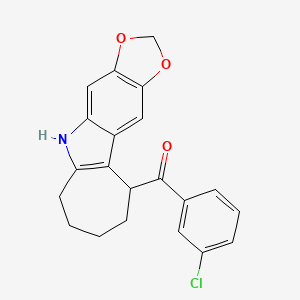
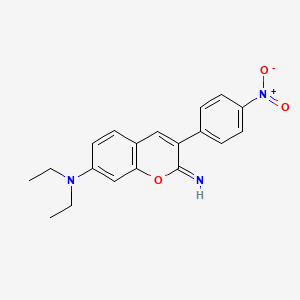

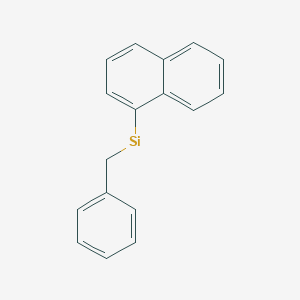
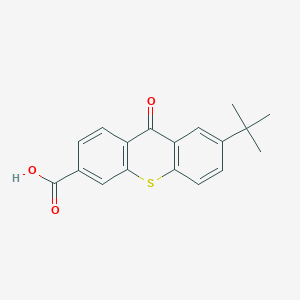
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)

